molecular formula C26H37NO3 B569814 (R)-5-Isopropylcarbonyloxymethyl Tolterodine CAS No. 1380491-70-2

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

Numéro de catalogue: B569814
Numéro CAS: 1380491-70-2
Poids moléculaire: 411.586
Clé InChI: UEMMFPSHISRHIK-HSZRJFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .

Activité Biologique

(R)-5-Isopropylcarbonyloxymethyl Tolterodine is a derivative of tolterodine, a well-known muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and clinical efficacy through various studies and data.

Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, act as competitive antagonists at muscarinic acetylcholine receptors (M1-M5), particularly M2 and M3 subtypes. This antagonism inhibits bladder contraction and reduces detrusor pressure, leading to decreased urinary urgency and frequency. The specific actions include:

  • Inhibition of Bladder Contraction: By blocking muscarinic receptors, tolterodine decreases the contractile response of the bladder.
  • Reduction in Detrusor Pressure: This results in increased residual urine volume, which is beneficial for patients with OAB.

Pharmacokinetics

Tolterodine is administered orally and undergoes extensive hepatic metabolism. Key pharmacokinetic parameters include:

  • Absorption: Approximately 77% of an oral dose is absorbed.
  • Metabolism: Primarily occurs in the liver, yielding the active metabolite 5-hydroxymethyl tolterodine.
  • Half-life: The elimination half-life is approximately 2-3 hours for tolterodine and longer for its metabolite.
  • Protein Binding: High protein binding (~96.3%) indicates significant distribution in plasma.

Efficacy in Clinical Studies

Recent clinical studies have demonstrated the effectiveness of tolterodine in treating OAB. A notable study compared tolterodine with a belladonna mixture in children with OAB:

  • Study Design: 668 cases were analyzed, with participants receiving either tolterodine or a belladonna mixture.
  • Results:
    • Symptoms resolved or significantly improved in 80% of the tolterodine group versus 37% in the belladonna group (p<0.000).
    • Anticholinergic side effects were reported in only 2% of the tolterodine group compared to 69% in the belladonna group.
ParameterTolterodine GroupBelladonna Group
Symptom Improvement Rate80%37%
Anticholinergic Side Effects2%69%

Case Studies

Several case studies highlight the therapeutic benefits and safety profile of tolterodine:

  • Pediatric Cases:
    • In a cohort of children with OAB, rapid symptom resolution was observed within 4-5 days for those with a disease duration of less than one month.
    • Long-term therapy was required for some patients, but no serious safety concerns were noted.
  • Adult Populations:
    • In adults, tolterodine has shown significant improvement in quality of life measures related to urinary function.
    • Patients reported a decrease in urgency episodes and nocturia.

Side Effects and Tolerability

Tolterodine is generally well-tolerated; however, some common side effects include:

  • Dry mouth
  • Constipation
  • Dizziness

The incidence of these side effects is notably lower compared to other anticholinergic agents used for similar indications.

Propriétés

Numéro CAS

1380491-70-2

Formule moléculaire

C26H37NO3

Poids moléculaire

411.586

Nom IUPAC

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1

Clé InChI

UEMMFPSHISRHIK-HSZRJFAPSA-N

SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Synonymes

2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.